molecular formula C24H36N2O2 B1242836 (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide

(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide

Cat. No. B1242836
M. Wt: 384.6 g/mol
InChI Key: YECZUVJTDYORCB-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide is a member of acetamides.

Scientific Research Applications

  • Muscarinic M3 Receptor Antagonism : Research by Mitsuya et al. (2000) on a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, which are structurally similar to the compound , has shown potential in developing potent, long-acting, orally active muscarinic M3 antagonists. These compounds are of interest for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their selectivity for M3 over M2 receptors (Mitsuya et al., 2000).

  • Bronchodilation in Obstructive Airway Disease : Another study by Mitsuya et al. (1999) on the compound J-104129, which has a similar chemical structure, demonstrated its effectiveness as a muscarinic M3 receptor antagonist with high selectivity over M2 receptors. This compound showed potential for facilitating bronchodilation in the treatment of obstructive airway disease (Mitsuya et al., 1999).

  • Synthesis for Muscarinic Receptor Antagonists : Broadley et al. (2011) synthesized several α-hydroxyamides with similar structures, evaluating their activities as antagonists of the M3 muscarinic receptor. Their findings indicated the potential for further investigation and development of such compounds (Broadley et al., 2011).

  • Capillary Electrophoresis in Drug Analysis : Zhou et al. (2002) and (2003) explored the use of capillary electrophoresis for enantioseparation of similar basic drug compounds, providing insights into drug analysis and quality control methods (Zhou et al., 2002), (Zhou et al., 2003).

  • Chemical Synthesis and Pharmacological Characterization : Research into the synthesis and pharmacological characterization of similar compounds provides foundational knowledge for developing novel drugs with specific receptor selectivity. This includes work by Grimwood et al. (2011) and other researchers focusing on the synthesis of compounds for potential therapeutic applications (Grimwood et al., 2011).

properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide

InChI

InChI=1S/C24H36N2O2/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27)/t24-/m0/s1

InChI Key

YECZUVJTDYORCB-DEOSSOPVSA-N

Isomeric SMILES

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C

SMILES

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Canonical SMILES

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

synonyms

J 104129
J-104129

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide
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(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide
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(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide
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(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide
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(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide
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(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide

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